molecular formula C21H24F3N3O2 B2624552 N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 735224-18-7

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2624552
CAS No.: 735224-18-7
M. Wt: 407.437
InChI Key: JOVPTQIJARLTTM-UHFFFAOYSA-N
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Description

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under suitable conditions to form the intermediate 4-(2-methoxyphenyl)piperazine.

    Alkylation: The intermediate is then alkylated with 2-bromoethylamine to form N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)amine.

    Amidation: The final step involves the reaction of the alkylated intermediate with 2-(trifluoromethyl)benzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of N-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide.

    Reduction: Formation of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to and modulating the activity of receptors such as serotonin or dopamine receptors.

    Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Pathways: Affecting signaling pathways that regulate cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide: Similar structure with a hydroxyl group instead of a methoxy group.

    N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzylamine: Similar structure with an amine group instead of a benzamide group.

Uniqueness

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O2/c1-29-19-9-5-4-8-18(19)27-14-12-26(13-15-27)11-10-25-20(28)16-6-2-3-7-17(16)21(22,23)24/h2-9H,10-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVPTQIJARLTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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